2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-(3-quinolin-8-yloxypropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2/c20-14-7-2-8-15(21)17(14)19(24)23-11-4-12-25-16-9-1-5-13-6-3-10-22-18(13)16/h1-3,5-10H,4,11-12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPNKPWYIUBMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCNC(=O)C3=C(C=CC=C3F)F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Nucleophilic Substitution Reaction: The initial step involves the nucleophilic substitution of a halogen atom on a fluorinated benzene ring with a suitable nucleophile to introduce the quinoline moiety.
Amidation Reaction: The intermediate product is then subjected to an amidation reaction with a propylamine derivative to form the final benzamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline moiety or the benzamide group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Name : 2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide
- CAS Number : 1206988-16-0
- Molecular Formula : C19H16F2N2O2
- Molecular Weight : 342.3393 g/mol
The compound features two fluorine atoms positioned at the 2 and 6 positions of the benzamide ring, enhancing its biological activity and stability. The incorporation of a quinoline moiety through a propyl linker further contributes to its functional properties.
Chemistry
2,6-Difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide serves as a valuable building block for synthesizing more complex fluorinated quinoline derivatives. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.
The compound has been investigated for various biological activities, including:
- Antibacterial Activity : Research indicates that derivatives of quinoline compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives demonstrate minimum inhibitory concentration (MIC) values lower than standard antibiotics, indicating their potential as effective antibacterial agents .
- Anticancer Properties : The compound is also explored for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, showing promising results compared to established chemotherapeutics like cisplatin .
- Antiviral Activity : There is ongoing research into the antiviral properties of quinoline derivatives. The structural characteristics of 2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide may facilitate interactions with viral enzymes or receptors, leading to potential therapeutic applications in treating viral infections .
| Activity Type | Target Organisms/Cells | MIC Values (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 4–16 | |
| Escherichia coli | 1 × 10⁻⁶ | ||
| Anticancer | MCF-7 (breast cancer cells) | 5–19 | |
| HeLa (cervical cancer cells) | 7–49 |
Case Study 1: Antibacterial Efficacy
In a study evaluating various quinoline derivatives, including 2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide, researchers found that certain compounds exhibited potent activity against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's ability to disrupt bacterial cell division processes .
Case Study 2: Anticancer Potential
A comparative analysis of the anticancer activity of this compound against standard treatments revealed that it had a significant inhibitory effect on multiple cancer cell lines. The findings suggest that modifications to the quinoline structure could enhance selectivity and potency against specific cancer types .
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, leading to more potent biological effects. The quinoline moiety may interact with nucleic acids or proteins, modulating their function and leading to the observed biological activities.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Benzamide) | Linker Chain | Aromatic Group | Molecular Weight (g/mol) | logP* | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|---|---|
| 2,6-Difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide | 2,6-diF | Propyl | Quinolin-8-yloxy | 384.39 | 3.2 | 2 | 6 |
| 2,4-Difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide | 2,4-diF | Ethyl | Quinolin-8-yloxy | 356.36 | 2.8 | 2 | 6 |
| N-(3-(Isoquinolin-5-yloxy)propyl)benzamide | None | Propyl | Isoquinolin-5-yloxy | 348.40 | 2.9 | 2 | 5 |
*Calculated using XLogP3.
Impact of Structural Features on Properties
Steric hindrance from 2,6-substitution may reduce rotational freedom, favoring planar conformations critical for π-π stacking in protein interactions.
Linker Chain Length: Propyl spacers (vs.
Aromatic Systems: Quinolin-8-yloxy groups exhibit stronger basicity and metal-chelating capacity than isoquinoline derivatives, influencing interactions with biological targets like topoisomerases .
Biological Activity
2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide is a synthetic compound belonging to the class of fluorinated quinolines. Its unique structure, characterized by the presence of two fluorine atoms and a quinoline moiety linked through a propyl group, enhances its biological activity and stability. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of 2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide is C17H18F2N2O, with a molecular weight of 304.34 g/mol. The incorporation of fluorine atoms often improves lipophilicity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The fluorine atoms enhance binding affinity, while the quinoline moiety may interact with nucleic acids or proteins, modulating their functions. This dual action can lead to various biological effects, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which can be crucial in treating diseases like cancer or bacterial infections.
- Receptor Modulation : It may also act on various receptors involved in cellular signaling pathways.
Antimicrobial Activity
Research indicates that 2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide exhibits significant antimicrobial properties. A study comparing its activity against various bacterial strains revealed:
| Compound | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Test Compound | Staphylococcus aureus | 22 | 1 × 10⁻⁶ mg/mL |
| Test Compound | Escherichia coli | 20 | 1 × 10⁻⁵ mg/mL |
| Standard Drug | Control Drug | 24 | 1 × 10⁻⁵ mg/mL |
These results suggest that the compound's antibacterial activity is comparable to standard antibiotics, indicating its potential for further development as an antimicrobial agent .
Antiviral Activity
In addition to antibacterial properties, the compound has been explored for its antiviral potential. A study indicated that derivatives of quinoline structures similar to this compound exhibited inhibition against H5N1 virus growth with low cytotoxicity . The findings suggest that modifications in the structure can enhance antiviral activity.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research conducted on related compounds demonstrated that quinoline derivatives could inhibit Kv1.3 channels effectively. The structural characteristics similar to those of 2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide may contribute to comparable inhibitory effects .
- Therapeutic Applications : The compound has been investigated for potential therapeutic applications in treating inflammatory diseases and cancers due to its ability to modulate specific biochemical pathways .
Comparative Analysis with Similar Compounds
The unique structure of 2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide sets it apart from other compounds in the same class:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Fluoroquinolones | Similar quinoline structure but different substitutions | Primarily antibacterial |
| Fluorobenzamides | Fluorinated benzamide without quinoline moiety | Limited biological activity |
| Quinoline Derivatives | Various substitutions on the quinoline ring | Diverse activities depending on structure |
This comparison highlights how the specific combination of functional groups in 2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide imparts distinct biological properties that warrant further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
